Olomoucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Enzyme Inhibition:

One area of research focuses on Olomoucine's ability to inhibit specific enzymes. A study published in the Journal of Neuroscience Research suggests Olomoucine II, a related compound, might inhibit an enzyme called purvalanol A []. This finding has potential implications for understanding and potentially treating neurological disorders where purvalanol A plays a role.

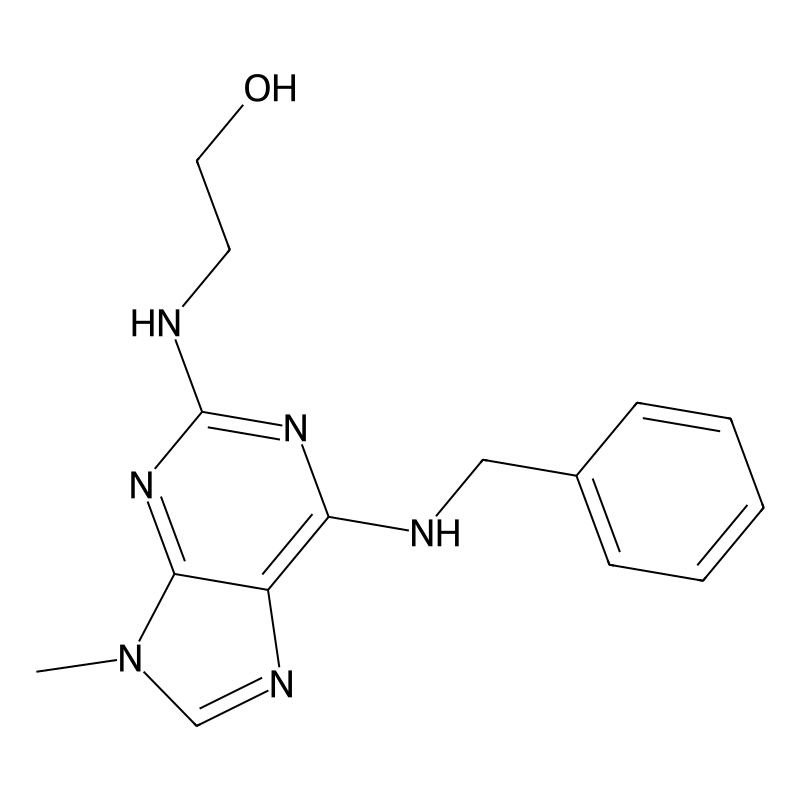

Olomoucine is a purine-based compound recognized for its role as a cyclin-dependent kinase (CDK) inhibitor. It is classified as a 6-alkylaminopurine, with the chemical formula and a molecular weight of approximately 298.34 g/mol. The compound features substitutions at positions 2, 6, and 9 of the purine ring, making it structurally unique among CDK inhibitors. Olomoucine was one of the first CDK inhibitors developed and has been extensively studied for its potential therapeutic applications, particularly in cancer treatment due to its ability to halt cell proliferation by inhibiting key regulatory kinases involved in the cell cycle .

- Olomoucine acts as a specific inhibitor of CDKs. CDKs are enzymes that control the cell cycle by phosphorylating target proteins. By competitively binding to the ATP-binding site of CDKs, olomoucine prevents ATP binding and subsequent phosphorylation, leading to cell cycle arrest at specific stages [, ]. This allows researchers to study specific phases of the cell cycle and their regulation.

- As with any research chemical, proper handling procedures should be followed. Specific data on olomoucine's toxicity is not readily available in publicly accessible scientific publications. However, due to its structural similarity to purines, it's advisable to exercise caution while handling and avoid inhalation, ingestion, and skin contact.

Olomoucine primarily acts through the inhibition of cyclin-dependent kinases, specifically CDK1, CDK2, CDK5, and CDK7. The mechanism involves competitive inhibition where olomoucine binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest, particularly at the G2/M transition phase .

Key Reactions:- Inhibition of CDK Activity: Olomoucine binds to CDKs, blocking their activity.

- Impact on Nitric Oxide Production: Studies have shown that olomoucine reduces nitric oxide production in macrophages stimulated by lipopolysaccharides, indicating an anti-inflammatory effect .

Olomoucine exhibits significant biological activity as an anti-proliferative agent. It has been shown to:

- Inhibit cell growth in various cancer cell lines with an average IC50 value around 60 µM.

- Reduce the expression of pro-inflammatory cytokines and nitric oxide synthase in activated immune cells.

- Induce apoptosis in certain cancer cells by disrupting normal cell cycle progression .

The compound's selectivity for specific cyclin-dependent kinases underlines its potential as a targeted therapeutic agent in oncology.

The synthesis of olomoucine typically involves multi-step organic reactions starting from purine derivatives. Key steps include:

- Formation of the Purine Core: Starting from simpler purines, modifications are made to introduce alkylamine groups at specific positions.

- Substitution Reactions: Alkyl and aromatic groups are introduced through nucleophilic substitutions.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing .

Olomoucine has several applications in research and potential clinical settings:

- Cancer Research: As a CDK inhibitor, it is studied for its ability to halt tumor growth and induce apoptosis in cancer cells.

- Inflammation Studies: Its effects on nitric oxide production make it relevant in studies related to inflammatory diseases.

- Cell Cycle Regulation: Researchers utilize olomoucine to better understand the mechanisms governing the cell cycle and its dysregulation in diseases .

Research indicates that olomoucine interacts with various cellular pathways:

- Cyclin-Dependent Kinases: Olomoucine primarily inhibits CDKs, affecting downstream signaling pathways involved in cell proliferation and survival.

- Nitric Oxide Synthase Pathway: It has been shown to downregulate inducible nitric oxide synthase activity, impacting inflammatory responses .

- Nuclear Factor Kappa B Pathway: Olomoucine reduces activation of nuclear factor kappa B, which plays a crucial role in inflammatory processes .

Several compounds share structural and functional similarities with olomoucine, primarily within the class of cyclin-dependent kinase inhibitors:

| Compound Name | Structure Type | Selectivity for CDKs | Notable Effects |

|---|---|---|---|

| Roscovitine | Purine derivative | High (CDK1, CDK2) | More potent than olomoucine |

| Flavopiridol | Flavonoid derivative | Broad (CDK1, CDK2) | Induces apoptosis in cancer cells |

| Phaeophytin A | Chlorophyll derivative | Moderate | Affects photosynthetic organisms |

Uniqueness of Olomoucine

Olomoucine stands out due to its specific action against CDK1 while also exhibiting anti-inflammatory properties that are not as pronounced in some other inhibitors. Its unique structural modifications contribute to its selectivity and efficacy as a therapeutic agent in both cancer treatment and inflammation modulation .

Olomoucine functions as a potent and selective inhibitor of cyclin-dependent kinases through a well-characterized mechanism involving competitive inhibition at the adenosine triphosphate binding site [1] [2] [3]. The compound belongs to the class of 2,6,9-trisubstituted purine derivatives that were among the first generation of specific cyclin-dependent kinase inhibitors developed for therapeutic applications [1] [4].

Adenosine Triphosphate-Binding Site Competition Dynamics

Olomoucine exerts its inhibitory effects through direct competition with adenosine triphosphate for binding to the active site of cyclin-dependent kinases [2] [3] [5]. X-ray crystallographic studies have revealed that the compound binds in the adenine binding pocket of cyclin-dependent kinase 2, but adopts an unexpected orientation that differs significantly from the natural substrate adenosine triphosphate [6] [7]. The purine ring of olomoucine forms critical hydrogen bonds with backbone atoms of leucine 83 within the adenosine triphosphate-binding cleft, establishing the fundamental protein-ligand interactions necessary for inhibition [8].

The binding kinetics demonstrate that olomoucine acts as a reversible competitive inhibitor, with inhibition constants reflecting high-affinity interactions [2] [3]. Structural analysis indicates that the N6-benzyl substituent of olomoucine extends beyond the conserved adenosine triphosphate-binding pocket, occupying additional binding regions that contribute to the compound's selectivity profile [6] [7]. This unique binding mode allows olomoucine to achieve effective inhibition while maintaining specificity for particular cyclin-dependent kinase isoforms.

The compound's adenosine triphosphate-competitive mechanism results in inhibition that can be overcome by increasing adenosine triphosphate concentrations, which is characteristic of competitive inhibition [2] [5]. This property has important implications for cellular activity, as the effectiveness of olomoucine can be influenced by intracellular adenosine triphosphate levels and the metabolic state of target cells.

Specificity Profiles for Cyclin-Dependent Kinase 1, Cyclin-Dependent Kinase 2, Cyclin-Dependent Kinase 5, and Cyclin-Dependent Kinase 9

Olomoucine demonstrates a distinct selectivity profile across different cyclin-dependent kinase isoforms, with varying degrees of inhibitory potency that reflect structural differences in their adenosine triphosphate-binding sites [1] [3] [4]. The most potent inhibition is observed against cyclin-dependent kinase 5 in complex with p35, with an inhibition concentration fifty value of 3 micromolar [3] [5] [9]. This exceptional potency towards cyclin-dependent kinase 5 distinguishes olomoucine from many other cyclin-dependent kinase inhibitors and contributes to its unique biological activity profile.

Against cyclin-dependent kinase 1 complexed with cyclin B, cyclin-dependent kinase 2 complexed with cyclin A, and cyclin-dependent kinase 2 complexed with cyclin E, olomoucine exhibits equivalent inhibitory potency with inhibition concentration fifty values of 7 micromolar for each complex [3] [5] [10]. This equipotent inhibition of cyclin-dependent kinase 1 and cyclin-dependent kinase 2 complexes reflects the high degree of structural conservation in their adenosine triphosphate-binding sites and explains olomoucine's ability to affect multiple phases of the cell cycle.

| Cyclin-Dependent Kinase Complex | Inhibition Concentration Fifty (micromolar) | Selectivity Classification |

|---|---|---|

| Cyclin-Dependent Kinase 1/Cyclin B | 7 | High |

| Cyclin-Dependent Kinase 2/Cyclin A | 7 | High |

| Cyclin-Dependent Kinase 2/Cyclin E | 7 | High |

| Cyclin-Dependent Kinase 5/p35 | 3 | Very High |

| Cyclin-Dependent Kinase 9/Cyclin T | >1 | Low |

| Extracellular Signal-Regulated Kinase 1 | 25 | Moderate |

In contrast, olomoucine shows limited activity against cyclin-dependent kinase 9, with inhibition concentration fifty values greater than 1 micromolar, indicating poor affinity for this transcriptional regulatory kinase [1] [4]. This selectivity pattern differs from related compounds such as olomoucine II, which demonstrates enhanced activity against cyclin-dependent kinase 9 due to structural modifications that improve complementarity with its adenosine triphosphate-binding site [1] [4].

The compound shows minimal inhibition of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 complexes, with inhibition concentration fifty values exceeding 1000 micromolar and 250 micromolar, respectively [9] [10]. This lack of activity against cyclin-dependent kinase 4 and cyclin-dependent kinase 6 is attributed to structural differences in their adenosine triphosphate-binding pockets that reduce the affinity for olomoucine [9]. Additionally, olomoucine exhibits moderate cross-reactivity with extracellular signal-regulated kinase 1, showing an inhibition concentration fifty of 25 micromolar, though this represents significantly weaker inhibition compared to its primary cyclin-dependent kinase targets [3] [5].

Impact on Cell Cycle Regulation (G1/S and G2/M Checkpoints)

Olomoucine profoundly disrupts cell cycle progression by targeting the cyclin-dependent kinases that control critical cell cycle checkpoints [11] [12] [13]. The compound's inhibitory effects result in cell cycle arrest at both the G1/S transition and the G2/M checkpoint, reflecting its ability to simultaneously target cyclin-dependent kinase 2 and cyclin-dependent kinase 1 complexes that regulate these transitions [11] [14] [13].

At the G1/S checkpoint, olomoucine inhibits cyclin-dependent kinase 2/cyclin E complexes, which are essential for phosphorylation of retinoblastoma protein and subsequent release of E2F transcription factors required for S-phase entry [14] [15]. This inhibition prevents cells from progressing into DNA synthesis phase, resulting in accumulation of cells in G1 phase [11] [12]. The G1 arrest induced by olomoucine is reversible, allowing cells to resume cell cycle progression upon compound removal, provided they have not sustained irreparable damage [11].

During S-phase progression, olomoucine interferes with cyclin-dependent kinase 2/cyclin A activity, which is crucial for DNA replication fork progression and replication origin firing [14]. This results in delayed S-phase transit and can contribute to replication stress if DNA synthesis is significantly impaired [12]. The compound's effects on S-phase progression are concentration-dependent, with higher concentrations causing more pronounced delays in DNA replication completion.

At the G2/M checkpoint, olomoucine blocks cyclin-dependent kinase 1/cyclin B activation, preventing the phosphorylation events necessary for mitotic entry [16] [14] [13]. This results in accumulation of cells in G2 phase, where they remain arrested until the compound is removed or apoptotic pathways are activated [13]. The G2/M arrest is particularly important for cells with damaged DNA, as it provides an opportunity for DNA repair mechanisms to function before mitotic division.

The dual checkpoint effects of olomoucine create a distinctive cell cycle profile characterized by accumulation of cells in both G1 and G2 phases, with a corresponding decrease in S-phase populations [13] [9]. This pattern differs from cell cycle inhibitors that target only one checkpoint and contributes to olomoucine's potent antiproliferative effects. The compound's ability to arrest cells at multiple checkpoints also enhances its potential to induce apoptosis in cells with compromised checkpoint mechanisms or DNA repair deficiencies.

Role in Apoptosis Induction via p53 Pathway Modulation

Olomoucine induces apoptosis through complex mechanisms involving stabilization and activation of the p53 tumor suppressor pathway [1] [17] [4] [18]. The compound's effects on cyclin-dependent kinases indirectly modulate p53 function through multiple interconnected pathways that converge on mitochondria-mediated apoptosis [19] [20] [18].

Cyclin-dependent kinase inhibition by olomoucine leads to p53 stabilization through reduced phosphorylation-dependent degradation [1] [4] [18]. Normally, p53 is maintained at low levels through continuous ubiquitination by mouse double minute 2 ubiquitin ligase, but cyclin-dependent kinase inhibition disrupts this regulatory mechanism [18]. Olomoucine treatment results in nuclear accumulation of p53 protein, where it functions as a transcriptional activator of pro-apoptotic genes [1] [4].

The stabilized p53 protein upregulates transcription of multiple pro-apoptotic members of the Bcl-2 family, including p53 upregulated modulator of apoptosis, NOXA, and Bax [19] [20] [21]. These pro-apoptotic proteins translocate to mitochondria where they promote outer mitochondrial membrane permeabilization, leading to cytochrome c release and apoptosome formation [22] [19] [20]. The resulting activation of caspase-9 initiates the caspase cascade that executes the apoptotic program [19] [20].

| Apoptosis Pathway Component | Effect of Olomoucine | Mechanism |

|---|---|---|

| p53 Stabilization | Enhanced | Reduced cyclin-dependent kinase-mediated degradation |

| Pro-apoptotic Gene Expression | Upregulated | p53-dependent transcriptional activation |

| Mitochondrial Permeabilization | Promoted | Bax/Bcl-2 family protein regulation |

| Caspase Activation | Enhanced | Cytochrome c-dependent apoptosome formation |

Olomoucine also modulates apoptosis through p53-independent mechanisms involving direct effects on cyclin-dependent kinase 5, which can phosphorylate p53 at serine 15, serine 33, and serine 46 residues [18]. These phosphorylation events enhance p53 stability by disrupting interactions with mouse double minute 2 and promoting association with p300 acetyltransferase, leading to increased transcriptional activity [18]. The resulting transcriptional program includes activation of death receptor pathways and enhanced sensitivity to apoptotic stimuli.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

CDK5 inhibitors prevent astroglial apoptosis and reactive astrogliosis by regulating PKA and DRP1 phosphorylations in the rat hippocampus

Hye-Won Hyun, Su-Ji Min, Ji-Eun KimPMID: 28153522 DOI: 10.1016/j.neures.2017.01.006

Abstract

Status epilepticus (SE) results in the unique pattern of dynamin-related protein 1 (DRP1)-mediated mitochondrial dynamics, which is associated with astroglial apoptosis and reactive astrogliosis in the regional-specific pattern representing the differential astroglial properties. However, less defined are the epiphenomena/upstream effecters for DRP1 phosphorylation in this process. Since cyclin-dependent kinase 5 (CDK5) is involved in reactive astrogliosis, CDK5 is one of the possible upstream regulators for DRP1 phosphorylation. In the present study, both olomoucine and roscovitine (CDK5 inhibitors) effectively ameliorated SE-induced astroglial apoptosis in the dentate gyrus without changed seizure susceptibility. In addition, they inhibited reactive astrogliosis in the CA1 region independent of neuronal death induced by SE. These effects of CDK5 inhibitors were relevant to abrogation of altered DRP1 phosphorylation ratio and mitochondrial length induced by SE. CDK5 inhibitors also negatively regulated protein kinase A (PKA) activity in astrocytes. Therefore, our findings suggest that CDK5 inhibitors may mitigate astroglial apoptosis and reactive astrogliosis accompanied by modulations of DRP1-mediated mitochondrial dynamics.Down-regulation of BNIP3 by olomoucine, a CDK inhibitor, reduces LPS- and NO-induced cell death in BV2 microglial cells

Yu-Chi Tsou, Hsiao-Hsien Wang, Chii-Cheng Hsieh, Kuang-Hui Sun, Guang-Huan Sun, Ren-Shiang Jhou, Tz-I Lin, Shou-Yun Lu, Huan-Yun Liu, Shye-Jye TangPMID: 27345388 DOI: 10.1016/j.neulet.2016.06.040

Abstract

Proinflammatory responses eliciting the microglial production of cytokines and nitric oxide (NO) have been reported to play a crucial role in the acute and chronic pathogenic effects of neurodegeneration. Chemical inhibitors of cyclin-dependent kinases (CDKs) may prevent the progression of neurodegeneration by both limiting cell proliferation and reducing cell death. However, the mechanism underlying the protective effect of CDK inhibitors on microglia remains unexplored. In this study, we found that olomoucine, a CDK inhibitor, alleviated lipopolysaccharide (LPS)-induced BV2 microglial cell death by reducing the generation of NO and inhibiting the gene expression of proinflammatory cytokines. In addition, olomoucine reduced inducible NO synthase promoter activity and alleviated NF-κB- and E2F-mediated transcriptional activation. NO-induced cell death involved mitochondrial disruptions such as cytochrome c release and loss of mitochondrial membrane potential, and pretreatment with olomoucine prior to NO exposure reduced these disruptions. Microarray analysis revealed that olomoucine treatment induced prominent down-regulation of Bcl2/adenovirus E1B 19-kDa-interacting protein 3 (BNIP3), a pro-apoptotic Bcl-2 family protein that is involved in mitochondrial disruption. As BNIP3 knock-down significantly increased the viability of LPS- and NO-treated BV2 cells, we conclude that olomoucine may protect cells by limiting proinflammatory responses, thereby reducing NO generation. Simultaneously, down-regulation of BNIP3 prevents NO stimulation from inducing mitochondrial disruption.The effect of cyclin-dependent kinases inhibitor treatment on experimental herpes simplex encephalitis mice

Yu Zhou, Yan-Ping Zeng, Qin Zhou, Jing-Xia Guan, Zu-Neng LuPMID: 27241721 DOI: 10.1016/j.neulet.2016.05.059

Abstract

Herpes simplex encephalitis(HSE) is the most common and serious viral encephalitis in humans. There is a lack of effective medication to date for HSE. A better understanding of the mediators of tissue damage is essential for finding new targets for therapeutic intervention. In this project, we explored the effect of cyclin-dependent kinases inhibitor olomoucine treatment on experimental HSE mice. The following results were obtained: (1) olomoucine increased survival in HSE mice; (2) olomoucine inhibited microglial activation and reduced HSV-1-induced cytokines release; (3) olomoucine prevented neural cells apoptosis and attenuated brain tissue pathological changes following HSV-1 infection; (4) olomoucine reduced brain edema and improved neurological function in HSE. Overall, olomoucine can induce a blunted inflammatory response, maintain the blood vessel wall intact, improve neurological function and increase survival in HSE mice.Characterization of Plasmodium falciparum cdc2-related kinase and the effects of a CDK inhibitor on the parasites in erythrocytic schizogony

Tatsuya Iwanaga, Tatsuki Sugi, Kyousuke Kobayashi, Hitoshi Takemae, Haiyan Gong, Akiko Ishiwa, Fumi Murakoshi, Frances C Recuenco, Taisuke Horimoto, Hiroomi Akashi, Kentaro KatoPMID: 23688804 DOI: 10.1016/j.parint.2013.05.003

Abstract

The cell cycle of Plasmodium is unique among major eukaryotic cell cycle models. Cyclin-dependent kinases (CDKs) are thought to be the key molecular switches that regulate cell cycle progression in the parasite. However, little information is available about Plasmodium CDKs. The present study was performed to investigate the effects of a CDK inhibitor, olomoucine, on the erythrocytic growth of Plasmodium falciparum. This agent inhibited the growth of the parasite at the trophozoite/schizont stage. Furthermore, we characterized the Plasmodium CDK homolog, P. falciparum cdc2-related kinase-1 (Pfcrk-1), which is a potential target of olomoucine. We synthesized a functional kinase domain of Pfcrk-1 as a GST fusion protein using a wheat germ protein expression system, and examined its phosphorylation activity. The activity of this catalytic domain was higher than that of GST-GFP control, but the same as that of a kinase-negative mutant of Pfcrk-1. After the phosphatase treatment, the labeling of [γ-(32)P]ATP was abolished. Recombinant human cyclin proteins were added to these kinase reactions, but there were no differences in activity. This report provides important information for the future investigation of Plasmodium CDKs.Functional studies of MP62 during male chromatin decondensation in sea urchins

Claudio Iribarren, Viviana Hermosilla, Violeta Morin, Marcia PuchiPMID: 23444173 DOI: 10.1002/jcb.24520

Abstract

In amphibians, sperm histone transition post-fertilization during male pronucleus formation is commanded by histone chaperone Nucleoplasmin (NPM). Here, we report the first studies to analyze the participation of a Nucleoplasmin-like protein on male chromatin remodeling in sea urchins. In this report, we present the molecular characterization of a nucleoplasmin-like protein that is present in non fertilized eggs and early zygotes in sea urchin specie Tetrapygus niger. This protein, named MP62 can interact with sperm histones in vitro. By male chromatin decondensation assays and immunodepletion experiments in vitro, we have demonstrated that this protein is responsible for sperm nucleosome disorganization. Furthermore, as amphibian nucleoplasmin MP62 is phosphorylated in vivo immediately post-fertilization and this phosphorylation is dependent on CDK-cyclin activities found after fertilization. As we shown, olomoucine and roscovitine inhibits male nucleosome decondensation, sperm histone replacement in vitro and MP62 phosphorylation in vivo. This is the first report of a nucleoplasmin-like activity in sea urchins participating during male pronucleus formation post-fecundation.[Effect of inhibitors serine/threonine protein kinases and protein phosphatases on mitosis progression of synchronized tobacco by-2 cells]

Ia A Sheremet, A I Emets, A Azmi, K Vissenberg, J-P Verbelen, Ia B BliumPMID: 22679818 DOI:

Abstract

In order to investigate the role of various serine/ threonine protein kinases and protein phosphatases in the regulation of mitosis progression in plant cells the influence of cyclin-dependent (olomoucine) and Ca2+ -calmodulin-dependent (W7) protein kinases inhibitors, as well as protein kinase C inhibitors (H7 and staurosporine) and protein phosphatases inhibitor (okadaic acid) on mitosis progression in synchronized tobacco BY-2 cells has been studied. It was found that BY-2 culture treatment with inhibitors of cyclin dependent protein kinases and protein kinase C causes prophase delay, reduces the mitotic index and displaces of mitotic peak as compare with control cells. Inhibition of Ca2+ -calmodulin dependent protein kinases enhances the cell entry into prophase and delays their exit from mitosis. Meanwhile inhibition of serine/threonine protein phosphatases insignificantly enhances of synchronized BY-2 cells entering into all phases of mitosis.Comparison of effects of protein kinase A, mitogen-activated protein kinase, and cyclin-dependent kinase blockers on rabbit ovarian granulosa cell functions

A V Makarevich, A V Sirotkin, J RafayPMID: 20972940 DOI: 10.1055/s-0030-1267226

Abstract

The aim of the present study was to define the role of protein kinase A (PKA)-, mitogen-activated protein kinase (MAPK)-, and cyclin-dependent kinase (CDK)-dependent pathways in the control of ovarian cell functions. The effects of PKA, MAPK, and CDK blockers (KT 5720, PD 98059, and olomoucine, respectively), given at doses of 0.001-10.0 μg/ml medium on functions of cultured rabbit granulosa cells were examined. Expression of PKA, MAPK/ERK1,2, secretory activity (IGF-I output), and proliferation (proliferating cell nuclear antigen, PCNA) in these cells were determined by RIA, immunocytochemistry and Western blotting. A PKA inhibitor, KT 5720 suppressed the expression of PKA and MAPK/ERK1,2, the IGF-I release, and the ratio of PCNA-positive cells in granulosa cells. A MAPK blocker, PD 98059 reduced the expression of MAPK/ERK1,2 (but not PKA), the IGF-I release, and percentage of PCNA-positive cells. A CDK blocker, olomoucine, increased the PKA expression, decreased the expression of MAPK/ERK1,2 and PCNA, but did not affect the IGF-I release. These observations confirm the involvement of PKs in control of basic ovarian functions and demonstrate the involvement of PKA in stimulation of ovarian cell proliferation and MAPK (but not CDK) and in promotion of ovarian IGF-I release. Different activity and specificity of the PKA, MAPK, and CDK blockers in their effects on PCNA and IGF-I suggests different biological role of these PKs in control of proliferative and secretory functions of rabbit ovarian cells.Functional inactivation of triosephosphate isomerase through phosphorylation during etoposide-induced apoptosis in HeLa cells: potential role of Cdk2

Won-Hee Lee, Joon-Seok Choi, Mi-Ran Byun, Kyo-Tan Koo, Soona Shin, Seung-Ki Lee, Young-Joon SurhPMID: 20149834 DOI: 10.1016/j.tox.2010.02.005

Abstract

Up-regulation of cyclin-dependent protein kinase 2 (Cdk2) activity has been suggested to be prerequisite for progression of apoptosis induced by various apoptotic stimuli. In this study, we applied a phospho-proteomic technique to screen target molecules of Cdk2 during etoposide-induced apoptosis. For this purpose, phosphoproteins from the cell lysates were enriched by using Fe³+-IMAC column chromatography and resolved on a high resolution 2D PAGE gel. We identified six phosphoproteins by the use of MALDI-TOF technique. The cellular levels of these phosphoproteins were markedly reduced in the presence of etoposide in HeLa cells transfected with dominant negative mutant construct of Cdk2. Among the six candidate phosphoproteins, human triosephosphate isomerase (TPI), a glycolytic enzyme, was found to be a direct substrate of Cdk2 during etoposide-induced apoptosis. In an in vitro phosphorylation assay, TPI purified by use of a baculoviral expression system was phosphorylated by recombinant Cyclin A/Cdk2 kinase. This led to reduced enzyme activity for the conversion of glucose aldehyde-3-phosphate to dihydroxyacetone phosphate. Such phosphorylation of TPI and a subsequent decrease in its enzyme activity were prevented by treatment with olomoucine, a specific inhibitor of Cdk2. The above findings, taken together, suggest TPI as a potential target protein of Cyclin A/Cdk2. Loss of catalytic activity of TPI as a consequence of phosphorylation of this glycolytic enzyme may disrupt energy production in etoposide-treated HeLa cells, rendering these cells prone to undergo apoptosis.The radiosensitising effect of olomoucine derived synthetic cyclin-dependent kinase inhibitors

G Korinkova, K Cwiertka, M Paprskarova, P Dzubak, M HajduchPMID: 20099981 DOI: 10.4149/neo_2010_02_161

Abstract

Bohemine and roscovitine are the most important representatives of the group of compounds structurally derived from olomoucine. Biologically they function as inhibitors of cyclin-dependent kinases (CDKs), the key regulators of cell cycle, which is often disrupted in cancer cells resulting in uncontrollable proliferation. Bohemine and roscovitine have demonstrated their cytostatic and cytotoxic in vitro and also in vivo effects. Currently the phase II clinical trials for roscovitine are underway. The aim of the study was to evaluate the potential in vitro radiosensitising effect of bohemine (BOH) and roscovitine (ROS). Clonogenic survival assay and human lung adenocarcinoma cell line A549 were used. Tested schedules were: A-pretreatment, B-concomitant application and C-posttreatment. Concentrations corresponded to IC10, IC25 and IC50 for BOH/ROS (0.1-30 microM). The radiation doses were 1, 2 and 3 Gy. Flow cytometry and western blot analysis were used to characterize cell cycle distribution, BrdU incorporation and DNA repair processes. The highest in vitro radiosensitising effect of BOH/ROS was observed for Schedule A in all tested concentrations (SER(37%) 1.46-3.20). Cell cycle analysis showed an inclination towards G0/G1 delay 48 hours posttreatment and unaltered level of apoptosis. Changes in the DNA repair processes were observed - inhibition of DNA-PK kinase, inhibition of BrdU incorporation, strong and enduring induction of p21 protein and long-lasting phosphorylation of gammaH2AX(Ser139). Certain low concentration activities of BOH/ROS in monotherapy were detected, mainly the activation of DNA-PK kinase. The results demonstrated strong in vitro radiosensitising effect of BOH/ROS that is concentration and especially schedule dependent. The strong cytostatic effect of the pretreatment schedule is mediated through the inhibition/rearrangements of DNA repair processes.Previous stress exposure enhances both anxiety-like behaviour and p35 levels in the basolateral amygdala complex: modulation by midazolam

Elena Anahi Bignante, Gabriela Paglini, Victor Alejandro MolinaPMID: 20223640 DOI: 10.1016/j.euroneuro.2010.02.007